molecular formula C17H14N6O3 B2986576 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797545-07-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2986576
CAS No.: 1797545-07-3
M. Wt: 350.338
InChI Key: IYTUQTQHRJSEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 2. This oxadiazole is linked via a methylene bridge to a phenyl ring, which is further connected to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. Its synthesis and characterization likely involve advanced crystallographic methods, such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-23-10-13(20-22-23)17(24)18-12-6-3-2-5-11(12)9-15-19-16(21-26-15)14-7-4-8-25-14/h2-8,10H,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUQTQHRJSEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. The compound's unique structure combines various pharmacophores that may contribute to its therapeutic properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Component Description
IUPAC Name This compound
Molecular Formula C19_{19}H18_{18}N4_{4}O3_{3}
Molecular Weight 358.37 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action is believed to involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated IC50_{50} values in the micromolar range against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents in the structure enhances its activity:

  • Electron-Withdrawing Groups : These groups increase the antimicrobial potential significantly .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same class:

  • Oxadiazole Derivatives : A study demonstrated that 1,3,4-oxadiazole derivatives possess diverse biological activities including anticancer and antimicrobial effects. Modifications to the oxadiazole ring can enhance cytotoxicity towards malignant cells .
  • Mechanism-Based Approaches : Research focusing on mechanism-based approaches for oxadiazoles revealed that these compounds interact with nucleic acids and proteins critical for cell proliferation and survival .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

Key Factors in SAR:

  • Substituent Effects : The position and nature of substituents on the oxadiazole ring significantly affect both anticancer and antimicrobial activities.
Substituent Type Effect on Activity
Electron-donating groupsEnhance anticancer activity
Electron-withdrawing groupsIncrease antimicrobial potential

Comparison with Similar Compounds

Key Structural Features and Molecular Data

The following table compares the target compound with 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (ChemSpider ID: 1112307-55-7), a structurally related molecule described in .

Property Target Compound Compared Compound
Core Heterocycle 1,2,4-Oxadiazole 1,3-Oxazole
Substituent on Core Furan-2-yl at position 3 4-Ethoxyphenyl at position 2; 5-methyl at position 5
Phenyl Ring Substituent None (unsubstituted phenyl) 2-Fluorophenyl attached via carboxamide
Triazole Modification 1-Methyl-1H-1,2,3-triazole-4-carboxamide 5-Amino-1H-1,2,3-triazole-4-carboxamide
Molecular Formula C₁₉H₁₆N₆O₃ C₂₃H₂₂FN₅O₃
Molecular Weight 376.37 g/mol 435.45 g/mol

Functional Group and Bioactivity Implications

Core Heterocycle Differences: The 1,2,4-oxadiazole in the target compound is more electronegative than the 1,3-oxazole in the compared compound. The 1,3-oxazole in the compared compound may confer greater metabolic stability due to reduced ring strain compared to oxadiazole.

Substituent Effects: The furan-2-yl group in the target compound acts as a bioisostere for aromatic rings, improving solubility but possibly reducing lipophilicity compared to the 4-ethoxyphenyl group in the compared compound. The ethoxy group enhances lipophilicity, favoring membrane permeability .

Triazole Modifications: The 1-methyl group on the triazole in the target compound may sterically hinder interactions compared to the 5-amino group in the compared compound, which offers additional hydrogen-bonding capability.

Hypothesized Pharmacokinetic and Physicochemical Properties

Parameter Target Compound Compared Compound
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.4 (higher lipophilicity)
Hydrogen Bond Acceptors 8 7
Solubility Moderate (due to furan) Low (due to ethoxy/fluorophenyl)

The target compound’s furan and oxadiazole groups likely improve aqueous solubility, whereas the compared compound’s ethoxyphenyl and fluorophenyl may enhance blood-brain barrier penetration but reduce solubility.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thioamide intermediate (e.g., using K₂CO₃ in DMF for nucleophilic substitution, as seen in analogous oxadiazole syntheses) .
  • Step 2 : Introduction of the triazole-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, chloroacetamide derivatives can react with triazole precursors under reflux conditions .
  • Purification : Recrystallization from ethanol or chromatography is often employed to isolate the final product .

Q. How is the structural integrity of this compound validated post-synthesis?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups and connectivity. For example, furan protons typically resonate at δ 6.3–7.4 ppm, while oxadiazole carbons appear at ~165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro screens : Anti-inflammatory (e.g., carrageenan-induced paw edema) or antimicrobial assays (MIC against S. aureus or E. coli) .
  • Docking studies : Preliminary computational modeling (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or bacterial enzymes, guided by analogs with triazole-oxadiazole scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the oxadiazole intermediate?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in oxadiazole formation, but may require post-reaction dilution with water to precipitate products .
  • Catalyst screening : Transition metals (e.g., ZnCl₂) or base variations (K₂CO₃ vs. Cs₂CO₃) can influence cyclization efficiency .
  • Data-driven optimization : ICReDD’s computational workflows integrate quantum chemistry and experimental feedback to identify optimal conditions (e.g., temperature, stoichiometry) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Control standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and solvent controls (DMSO concentration ≤0.1%) .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • SAR expansion : Modify substituents (e.g., furan vs. thiophene in the oxadiazole ring) to isolate pharmacophore contributions, as demonstrated in triazole-thiadiazole analogs .

Q. What advanced computational tools are available to predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions. For example, the furan group may increase metabolic liability .
  • Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to validate docking poses .
  • Reaction path analysis : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction mechanisms and transition states .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle non-merohedral twinning, common in heterocyclic compounds .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing motifs and stability .
  • Temperature-dependent studies : Collect data at 100–295 K to identify conformational flexibility or polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.